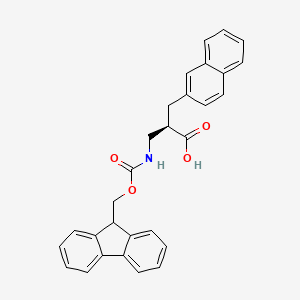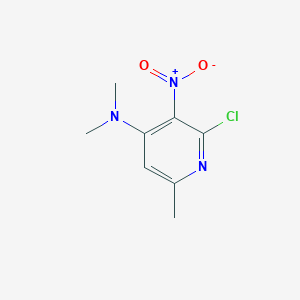
t-Butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as tert-Butyl 5-chloro-3,4-dihydro 2,6 naphthyridine-2(1H)-carboxylate . It has a linear formula of C13H17O2N2Cl1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string ClC1=C (CCN (C (OC © ©C)=O)C2)C2=CC=N1 .Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure is conducive to further chemical modifications, making it valuable for synthesizing a variety of heterocyclic compounds .
Pharmaceutical Research
In pharmaceutical research, this chemical is explored for its potential to be incorporated into drug molecules. Its naphthyridine core is of interest due to its structural similarity to several biologically active compounds .
Material Science
The tert-butyl group in this compound provides steric hindrance, which can be useful in material science for creating polymers with specific properties, such as increased thermal stability or unique optical characteristics .
Catalysis
Due to its stable yet reactive nature, this compound could be used in catalytic processes. Researchers may investigate its use as a ligand in transition metal complexes that catalyze various organic reactions .
Agrochemical Development
Compounds with naphthyridine structures have been studied for their agrochemical properties. This particular derivative could be synthesized into new pesticides or herbicides with improved efficacy and safety profiles .
Biochemical Studies
The tert-butyl group can be deprotected under acidic conditions, allowing for the release of the active naphthyridine moiety in biochemical studies. This can be particularly useful in probing nucleic acid interactions .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its well-defined structure and properties. It may assist in the development of new analytical methods or in the calibration of instruments .
Environmental Science
Research into the environmental fate of naphthyridine derivatives, including this compound, is crucial. It can help in understanding the degradation processes and potential environmental impacts of related chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-10-9(8-16)4-6-15-11(10)14/h4,6H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQAAKDZZKTJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)






![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




